![molecular formula C11H26O4Si B14118032 Diethoxy-[3-(2-methoxyethoxy)propyl]-methylsilane](/img/structure/B14118032.png)
Diethoxy-[3-(2-methoxyethoxy)propyl]-methylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethoxy-[3-(2-methoxyethoxy)propyl]-methylsilane is a silane coupling agent used in various industrial and scientific applications. It is known for its ability to modify surface properties and enhance adhesion between organic and inorganic materials. This compound is particularly valuable in the fields of materials science, chemistry, and nanotechnology.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Diethoxy-[3-(2-methoxyethoxy)propyl]-methylsilane typically involves the reaction of a silane precursor with an appropriate alkoxy group. The reaction is carried out under controlled conditions to ensure high purity and yield. Common reagents used in the synthesis include alkoxysilanes and alcohols.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in specialized reactors. The process is optimized for efficiency and cost-effectiveness, often employing catalysts to accelerate the reaction and improve yield. The final product is purified through distillation or other separation techniques to achieve the desired quality.
化学反应分析
Types of Reactions: Diethoxy-[3-(2-methoxyethoxy)propyl]-methylsilane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols, which can further condense to form siloxane bonds.
Condensation: It can react with other silanes or silanols to form cross-linked networks.
Substitution: The ethoxy groups can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water and a catalyst, such as an acid or base.
Condensation: Often facilitated by heating or using a catalyst to promote the formation of siloxane bonds.
Substitution: Requires specific reagents, such as halides or other nucleophiles, to replace the ethoxy groups.
Major Products:
Silanols: Formed during hydrolysis.
Siloxanes: Result from condensation reactions.
Substituted Silanes: Produced through substitution reactions.
科学研究应用
Diethoxy-[3-(2-methoxyethoxy)propyl]-methylsilane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion of polymers to inorganic surfaces.
Biology: Employed in the modification of biomaterials to improve biocompatibility and functionality.
Medicine: Utilized in drug delivery systems to enhance the stability and targeting of therapeutic agents.
Industry: Applied in the production of coatings, adhesives, and sealants to improve performance and durability.
作用机制
The mechanism of action of Diethoxy-[3-(2-methoxyethoxy)propyl]-methylsilane involves the formation of siloxane bonds through hydrolysis and condensation reactions. The compound interacts with surface hydroxyl groups on substrates, forming strong covalent bonds that enhance adhesion and modify surface properties. The molecular targets include hydroxyl groups on inorganic surfaces, leading to the formation of a stable siloxane network.
相似化合物的比较
- Diethoxy(3-glycidyloxypropyl)methylsilane
- Trimethoxy(3-(methylamino)propyl)silane
- 3-Aminopropyl(diethoxy)methylsilane
Comparison: Diethoxy-[3-(2-methoxyethoxy)propyl]-methylsilane is unique due to its specific functional groups, which provide distinct reactivity and compatibility with various substrates. Compared to similar compounds, it offers enhanced hydrolytic stability and improved adhesion properties, making it suitable for specialized applications in materials science and nanotechnology.
属性
分子式 |
C11H26O4Si |
|---|---|
分子量 |
250.41 g/mol |
IUPAC 名称 |
diethoxy-[3-(2-methoxyethoxy)propyl]-methylsilane |
InChI |
InChI=1S/C11H26O4Si/c1-5-14-16(4,15-6-2)11-7-8-13-10-9-12-3/h5-11H2,1-4H3 |
InChI 键 |
MIYYPDQSIRQTBQ-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](C)(CCCOCCOC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[2-(4-Chlorophenyl)-2-oxoethyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B14117952.png)
![N'-Hydroxy-6-([3-(3-methylisoxazol-5-YL)propyl]thio)pyridazine-3-carboxim+](/img/structure/B14117956.png)
![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B14117961.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14117966.png)
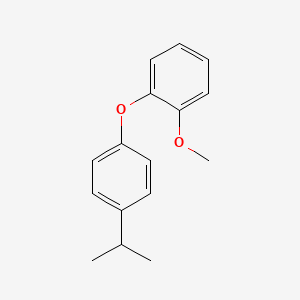
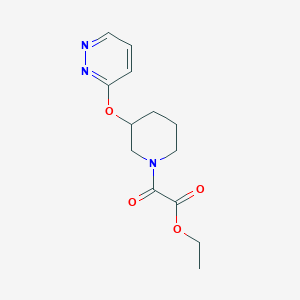
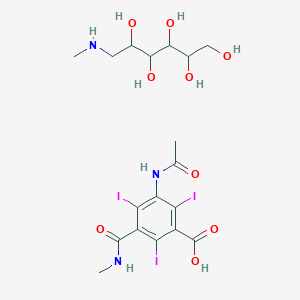
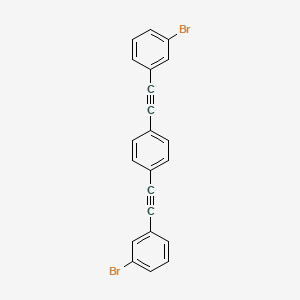
![2-[(2-methylpyrazole-3-carbonyl)amino]acetic Acid](/img/structure/B14117994.png)
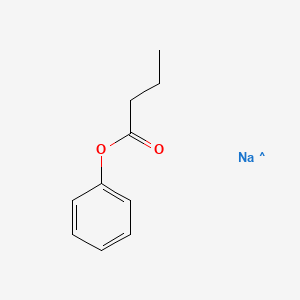
![2-Benzyl-6-(3-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14118017.png)

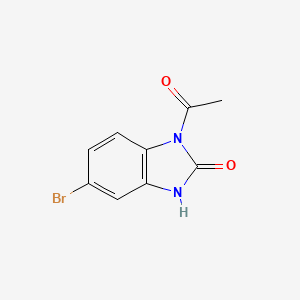
![8-(2-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14118029.png)
